
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with methyl and perfluorophenyl groups, as well as three carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives, followed by esterification reactions to introduce the carboxylate groups. The reaction conditions often require the use of strong acids or Lewis acids as catalysts, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the synthesis while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The carboxylate groups can be reduced to alcohols under specific conditions.
Substitution: The perfluorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylic acid.
Reduction: Formation of 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-trihydroxy compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of fluorinated compounds for biological imaging and diagnostics.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents with enhanced stability and bioavailability.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate exerts its effects depends on its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing nature of the perfluorophenyl groups, which can stabilize intermediates and transition states. In biological systems, the compound’s fluorinated groups may enhance its interaction with specific molecular targets, such as enzymes or receptors, by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
- 1-Methyl 3,5-bis(trifluoromethyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(difluorophenyl) benzene-1,3,5-tricarboxylate
- 1-Methyl 3,5-bis(fluorophenyl) benzene-1,3,5-tricarboxylate
Uniqueness: 1-Methyl 3,5-bis(perfluorophenyl) benzene-1,3,5-tricarboxylate is unique due to the presence of perfluorophenyl groups, which impart distinct electronic and steric properties. These groups enhance the compound’s stability and reactivity, making it particularly useful in applications requiring high-performance materials and stable intermediates.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its preparation, reactivity, applications, and unique characteristics
Properties
CAS No. |
171762-39-3 |
|---|---|
Molecular Formula |
C22H6F10O6 |
Molecular Weight |
556.3 g/mol |
IUPAC Name |
5-O-methyl 1-O,3-O-bis(2,3,4,5,6-pentafluorophenyl) benzene-1,3,5-tricarboxylate |
InChI |
InChI=1S/C22H6F10O6/c1-36-20(33)5-2-6(21(34)37-18-14(29)10(25)8(23)11(26)15(18)30)4-7(3-5)22(35)38-19-16(31)12(27)9(24)13(28)17(19)32/h2-4H,1H3 |
InChI Key |
XIJCFPJBCLYMSX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


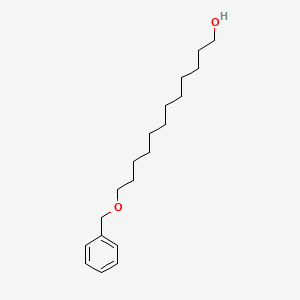
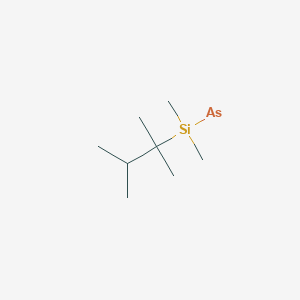
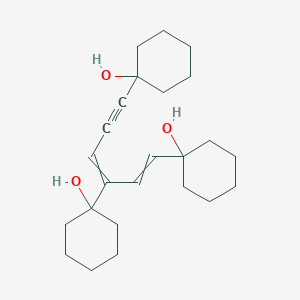
![2,3-Dithiabicyclo[2.2.2]oct-5-ene](/img/structure/B14272080.png)

![4,4'-[(2-Methoxyphenyl)methylene]bis(morpholine)](/img/structure/B14272097.png)
![Phenol, 4,4'-[1-methyl-4-(1-methylethyl)-1,3-cyclohexanediyl]bis-](/img/structure/B14272103.png)
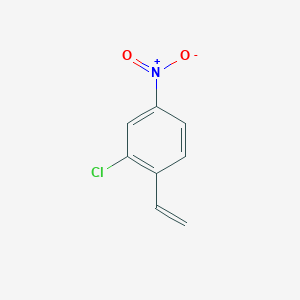
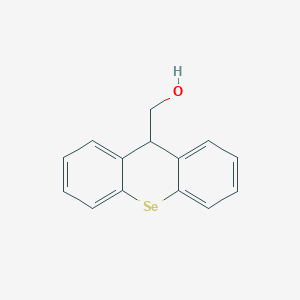
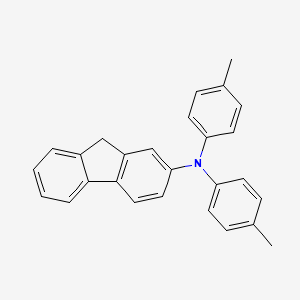
![1-(4-Methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B14272126.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
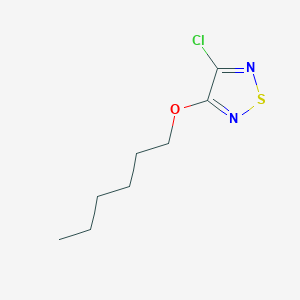
![N-[(4-Amino-1-benzyl-1H-imidazol-5-yl)methylidene]hydroxylamine](/img/structure/B14272155.png)
